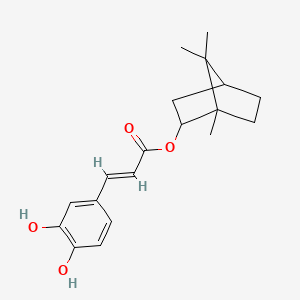

Bornyl caffeate

Description

Properties

Molecular Formula |

C19H24O4 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H24O4/c1-18(2)13-8-9-19(18,3)16(11-13)23-17(22)7-5-12-4-6-14(20)15(21)10-12/h4-7,10,13,16,20-21H,8-9,11H2,1-3H3/b7-5+ |

InChI Key |

NOYGOWYVUFENNY-FNORWQNLSA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)O)C)C |

Isomeric SMILES |

CC1(C2CCC1(C(C2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)O)C)C |

Synonyms |

bornyl caffeate |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Bornyl caffeate has been extensively studied for its cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in human breast cancer MCF-7 cells through multiple pathways.

Mechanisms of Action:

- Induction of Apoptosis: this compound triggers apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-xl. This disruption leads to mitochondrial membrane potential loss and activation of caspase-3, a key enzyme in the apoptotic pathway .

- Reactive Oxygen Species Generation: The compound also stimulates the production of reactive oxygen species (ROS), which are critical mediators in the apoptotic process. The ROS generation is linked to the activation of stress-related pathways involving p38 MAPK and JNK .

Case Study:

A study conducted on MCF-7 cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with concentrations as low as 10 μmol/L showing notable effects . The study utilized techniques such as MTT assays and flow cytometry to assess cell viability and apoptosis.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Mechanisms:

- Inhibition of Enzymatic Activity: this compound has shown inhibitory effects on human neutrophil elastase, an enzyme involved in inflammatory responses . This inhibition can potentially reduce inflammation-related tissue damage.

- Cytokine Modulation: Studies suggest that this compound may alter the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens, positioning it as a potential natural antimicrobial agent.

Applications:

- Bacterial Inhibition: this compound has been reported to inhibit the growth of several bacterial strains, showcasing its potential as an antibacterial agent .

- Antiviral Properties: Preliminary studies indicate that this compound may possess antiviral activity, particularly against HIV-1 integrase and trypanosome cysteine protease .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential.

Key Findings:

- Metabolite Identification: A study identified over 30 metabolites of this compound in vivo, revealing complex metabolic pathways including glucuronidation and methylation .

- Pharmacokinetic Modeling: The pharmacokinetic profile exhibited a three-compartment model with rapid absorption and prolonged elimination half-life compared to its precursor, caffeic acid .

Summary Table: Key Applications and Findings

| Application | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via ROS and caspase activation | Significant cytotoxicity in MCF-7 cells at low concentrations |

| Anti-inflammatory | Inhibits neutrophil elastase | Potential reduction of inflammation-related damage |

| Antimicrobial | Inhibits bacterial growth | Effective against multiple bacterial strains |

| Pharmacokinetics | Metabolized through glucuronidation & methylation | Identified over 30 metabolites; three-compartment model |

Chemical Reactions Analysis

Chemical Reactions of Bornyl Caffeate

Research has identified the metabolic pathways of this compound. In rats, 30 metabolites were identified, involving phase I metabolic routes of reduction, oxidation, and hydrolysis, as well as phase II metabolic reactions of glucuronidation, sulfation, O-methylation, and glycine conjugation . Glucuronidation, sulfation, O-methylation, and reduction were identified as the primary metabolic pathways .

Metabolic Profile

Pharmacokinetic Studies

Pharmacokinetic studies reveal that this compound follows a three-compartment open model, while caffeic acid follows a two-compartment model, whether administered alone or as a primary metabolite of this compound . The time to peak concentration (Tmax) of this compound is 0.53 hours, with a maximum plasma concentration (Cmax) of 409.33 ng/mL .

Cytotoxicity and Apoptosis

This compound has demonstrated cytotoxicity against several cancer cell lines, including MCF-7, HepG2, Hela, T47D, and PC12 cells . It induces apoptosis in MCF-7 cells by increasing Bax expression, decreasing Bcl-xl expression, disrupting mitochondrial membrane potential (MMP), and activating caspase-3 . this compound also triggers the formation of reactive oxygen species (ROS) and activates p38 and c-Jun JNK .

Metabolites of Caffeic Acid

Caffeic acid, a major metabolite of this compound, undergoes several metabolic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Bornyl caffeate belongs to a class of hydroxycinnamate esters . Key structural analogs include:

| Compound | Core Acid | Alcohol Component | Key Structural Differences |

|---|---|---|---|

| This compound | Caffeic acid | Borneol | Bicyclic monoterpene ester |

| CAPE | Caffeic acid | Phenethyl alcohol | Aromatic ester with phenyl group |

| Octylcaffeate | Caffeic acid | Octanol | Linear alkyl chain (C8) |

| Bornyl ferulate | Ferulic acid | Borneol | Methoxy substitution on aromatic ring |

| Bornyl p-coumarate | p-Coumaric acid | Borneol | Para-hydroxycinnamate |

Anticancer Effects:

Antifungal Activity:

| Compound | MIC (C. neoformans) | Mammalian Cell Toxicity (IC50) |

|---|---|---|

| This compound | 10 µg/mL | >50 µg/mL (MCF-7, HEK-293) |

| Bornyl ferulate | 310 µg/mL | >50 µg/mL |

Other Activities:

Mechanistic Differences

Preparation Methods

Esterification of Caffeic Acid with Borneol

The primary method for synthesizing this compound involves the direct esterification of caffeic acid with borneol. This reaction typically employs exhaustive esterification conditions to maximize yield. In a representative procedure, caffeic acid and borneol are combined in a molar ratio optimized for ester formation, often facilitated by a catalytic agent or heat. The reaction mixture is stirred under reflux to drive the equilibrium toward ester production, with progress monitored via thin-layer chromatography (TLC).

Post-reaction, the crude product is extracted using organic solvents such as ethyl acetate or dichloromethane. The organic layer is subsequently washed with aqueous solutions to remove unreacted starting materials and byproducts. For instance, sodium bicarbonate washes neutralize residual acidic components, while brine removes polar impurities.

Table 1: Standard Esterification Conditions for this compound

| Parameter | Value/Description |

|---|---|

| Reactants | Caffeic acid, Borneol |

| Molar Ratio | 1:1 to 1:1.2 (acid:alcohol) |

| Catalyst | Acidic (e.g., H₂SO₄) or enzymatic |

| Reaction Temperature | 80–100°C |

| Reaction Time | 4–12 hours |

| Solvent | Toluene, Dichloromethane, or solvent-free |

Purification Techniques

Silica Gel Chromatography

Silica gel column chromatography is the cornerstone of this compound purification. The crude extract is loaded onto a silica gel column, and fractions are eluted using gradient solvent systems. A typical protocol employs hexane-ethyl acetate mixtures, gradually increasing polarity to isolate this compound. Fractions containing the target compound are identified via TLC and pooled for further analysis.

Table 2: Elution Gradient for Silica Gel Chromatography

| Fraction | Hexane:Ethyl Acetate Ratio | Purpose |

|---|---|---|

| 1 | 9:1 | Remove nonpolar impurities |

| 2 | 7:3 | Elute this compound |

| 3 | 1:1 | Recover polar byproducts |

Recrystallization

Recrystallization from solvents such as methanol or ethanol further refines this compound. The compound exhibits moderate solubility in hot alcohols, allowing for selective crystallization upon cooling. This step reduces residual impurities to achieve >99% purity, as confirmed by HPLC.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive evidence of this compound’s structure. Key spectral features include:

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 315.2 [M − H]⁻ for this compound, consistent with its molecular formula C₁₉H₂₄O₄. Fragmentation patterns reveal characteristic losses, such as the neutral elimination of borneol (m/z 161.0).

Analytical Validation of Purity

High-Performance Liquid Chromatography (HPLC)

HPLC analysis is critical for assessing purity and quantifying this compound. A validated method employs a C18 column with a mobile phase of methanol-water-formic acid (60:40:0.1, v/v/v) at a flow rate of 1.0 mL/min. Detection at 330 nm ensures optimal sensitivity for the caffeoyl chromophore.

Table 3: HPLC Validation Parameters for this compound

| Parameter | Value |

|---|---|

| Linearity Range | 1–4000 ng mL⁻¹ |

| Correlation Coefficient (R²) | 0.9997 |

| LLOQ | 0.7 ng mL⁻¹ |

| Precision (RSD) | <5% |

| Accuracy (% Recovery) | 98–102% |

Stability Studies

This compound demonstrates stability under varied storage conditions. Freeze-thaw cycles (−20°C to room temperature), long-term storage (−20°C for 3 weeks), and short-term exposure (24 hours at room temperature) result in <15% degradation, confirming robustness for pharmacokinetic studies .

Q & A

Q. What controls are essential in this compound cytotoxicity assays to distinguish specific effects from matrix interference?

- Methodological Answer : Include:

- Vehicle controls (solvent-only treated cells).

- Positive controls (e.g., doxorubicin for apoptosis).

- Matrix blanks (extract without this compound).

Normalize data to cell viability assays (e.g., MTT) and confirm target engagement via siRNA knockdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.